molecular formula C22H23N3O3 B5523035 2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide

Cat. No.: B5523035
M. Wt: 377.4 g/mol
InChI Key: DFPRCHJVBRLWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.17394160 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Histamine H3 Receptor Antagonists

Research on compounds like GSK189254, which shares a structural resemblance with the queried compound, demonstrates significant advancements in the field of neuropharmacology. GSK189254 has been identified as a potent histamine H3 receptor antagonist, showing promise for the treatment of dementia in Alzheimer's disease and other cognitive disorders. This is due to its ability to increase the release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine in the brain, improving cognitive performance in preclinical models (Medhurst et al., 2007).

Antioxidant Activity of Coumarin Derivatives

The study of new coumarin derivatives has revealed their significant antioxidant activity. Such compounds have been synthesized and evaluated against known antioxidants, showing potential for therapeutic applications due to their ability to neutralize harmful free radicals (Kadhum et al., 2011).

Synthesis and Properties of Heterocyclic Compounds

The interaction of certain compounds with methyl(organyl)dichlorosilanes has led to the synthesis of novel silaheterocyclic benzoxazasiloles. These compounds demonstrate unique structural and hydrolytic properties, contributing to the development of new materials with potential applications in various industrial processes (Lazareva et al., 2017).

Anti-inflammatory and Antimicrobial Activities

Research into compounds containing the benzoxazole nucleus has shown their effectiveness in reducing inflammation and fighting microbial infections. This highlights the potential of such compounds in developing new medications for treating inflammation and infections (Thomas et al., 2009).

Synthesis of 2-Oxaisocephems with Antibacterial Activities

The development of 2-oxaisocephems has shown promise in addressing resistant bacterial infections. Certain derivatives exhibit potent activities against gram-positive bacteria, including MRSA, indicating the potential of these compounds in creating new antibiotics (Tsubouchi et al., 1994).

Properties

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-18-7-3-4-8-19(18)22(27)25(24-15)14-21(26)23-13-16-10-11-28-20-9-5-2-6-17(20)12-16/h2-9,16H,10-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPRCHJVBRLWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NCC3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.